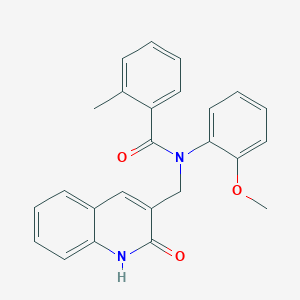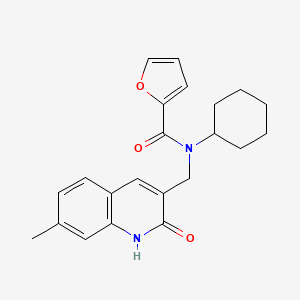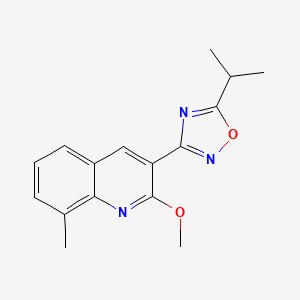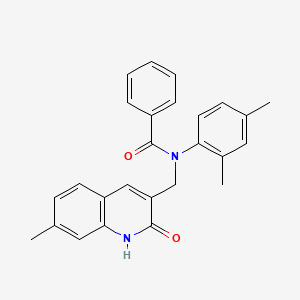
N-(4-chlorophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide, commonly known as CF3 or CF3P, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of CF3P is not fully understood. However, it has been suggested that CF3P exerts its pharmacological effects by modulating the activity of various enzymes and receptors in the body. For example, CF3P has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. CF3P has also been shown to activate the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
CF3P has been found to have several biochemical and physiological effects. In animal studies, CF3P has been shown to reduce inflammation and pain, decrease seizure activity, and inhibit the growth of cancer cells. CF3P has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. However, the exact mechanisms underlying these effects are still being investigated.
実験室実験の利点と制限
CF3P has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high yield and purity. CF3P also exhibits a wide range of pharmacological activities, making it a versatile tool for studying various biological processes. However, CF3P has some limitations, such as its low solubility in water and limited bioavailability in vivo. These limitations may affect the interpretation of experimental results and the translation of CF3P into clinical applications.
将来の方向性
There are several future directions for research on CF3P. One direction is to investigate the structure-activity relationship of CF3P and its analogs to identify compounds with improved pharmacological properties. Another direction is to explore the potential of CF3P as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanisms underlying the pharmacological effects of CF3P and to optimize its formulation for clinical use.
Conclusion:
In conclusion, CF3P is a promising compound with potential applications in medicinal chemistry, biochemistry, and pharmacology. Its synthesis method is well-established, and it exhibits a wide range of pharmacological activities. However, further research is needed to fully understand the mechanisms underlying its effects and to optimize its formulation for clinical use.
合成法
The synthesis method of CF3P involves the reaction of 4-chlorobenzoyl chloride with furan-2-carboxylic acid hydrazide in the presence of triethylamine and dimethylformamide. The resulting compound is then reacted with 4-chlorophenylacetic acid in the presence of thionyl chloride to obtain CF3P. The purity and yield of the final product can be enhanced by recrystallization and column chromatography, respectively.
科学的研究の応用
CF3P has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory, analgesic, and anticonvulsant activities in animal models. CF3P has also been found to inhibit the growth of cancer cells and enhance the efficacy of chemotherapy drugs. Additionally, CF3P has been investigated as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-(4-chlorophenyl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3/c16-10-3-5-11(6-4-10)17-13(20)7-8-14-18-15(19-22-14)12-2-1-9-21-12/h1-6,9H,7-8H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQSSHDAFBJQNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


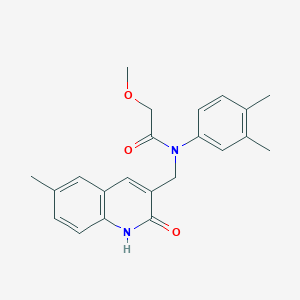
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7691955.png)
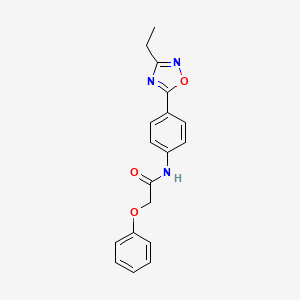
![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]acetamide](/img/structure/B7691968.png)
![N-(3,5-dichlorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B7691975.png)

